
CID 78061029
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number 78061029 is a unique chemical entity with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with CAS number 78061029 involves a series of well-defined chemical reactions. The primary synthetic route includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction parameters are meticulously controlled. The process may include steps such as purification, crystallization, and drying to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are tailored to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Scientific Research Applications
The compound with CAS number 78061029 has a wide range of applications in scientific research. It is used in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: For studying biochemical pathways and interactions.
Medicine: In the development of pharmaceuticals and therapeutic agents.
Industry: As a precursor for manufacturing advanced materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CAS number 78061029 include those with analogous chemical structures and properties. Examples include compounds with similar functional groups or molecular frameworks.
Uniqueness
What sets this compound apart is its unique combination of chemical properties, such as reactivity, stability, and specificity. These attributes make it particularly valuable for certain applications where other compounds may not perform as effectively.
Properties
Molecular Formula |
C6H11Si2 |
|---|---|
Molecular Weight |
139.32 g/mol |
InChI |
InChI=1S/C6H11Si2/c1-2-3-4-5-6-8-7/h2H,1,3-6H2 |
InChI Key |
NTZWFVMWPFOBAG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC[Si][Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
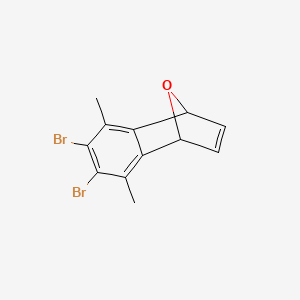
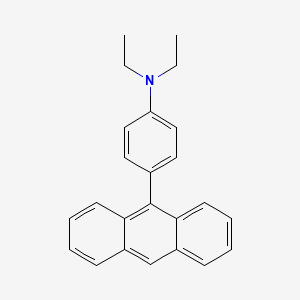
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
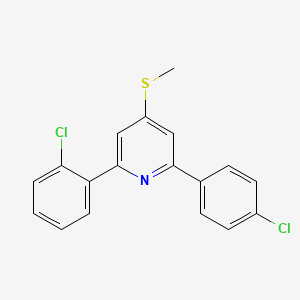
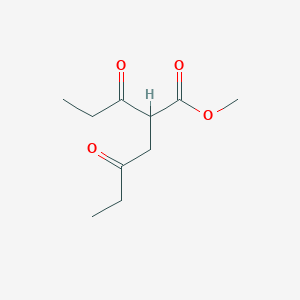
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
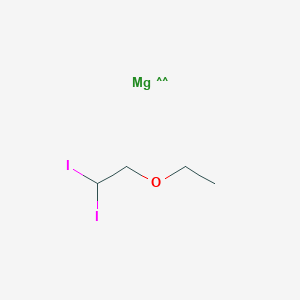
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

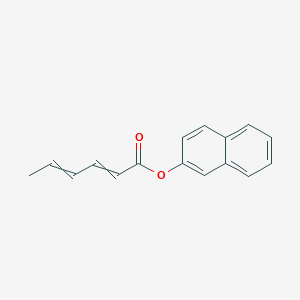
![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
